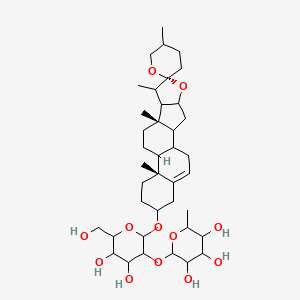

ProsapogeninANLG of diocin

説明

ProsapogeninANLG of diocin (CAS: 19057-67-1), also known as Prosapogenin A, Progenin III, or Polyphyllin V, is a steroidal saponin derived from Phytolacca dioica L. and other medicinal plants . Its molecular formula is C₃₉H₆₂O₁₂, with a molecular weight of 722.902 g/mol and a density of 1.344 g/cm³ . The compound is characterized by a spirostane skeleton linked to sugar moieties, a common feature of bioactive saponins.

特性

分子式 |

C39H62O12 |

|---|---|

分子量 |

722.9 g/mol |

IUPAC名 |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |

InChIキー |

HDXIQHTUNGFJIC-ZCTMWWGCSA-N |

異性体SMILES |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Prosapogenin A can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium species is used to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of Prosapogenin A involves the extraction and purification of saponins from plant sources such as red ginseng. The process includes steaming, drying, and extracting under optimized conditions to maximize the content of prosapogenins like Rg3, Rg2, Rh1, and Rh2 . These methods ensure the production of high-quality Prosapogenin A for various applications.

化学反応の分析

Types of Reactions: Prosapogenin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic methanol conditions are used to hydrolyze Prosapogenin A, resulting in the formation of methyl sugars.

Oxidation: Specific oxidizing agents can be used to modify the structure of Prosapogenin A, enhancing its biological activity.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials.

科学的研究の応用

Prosapogenin A has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

作用機序

Prosapogenin A exerts its effects primarily through the inhibition of the STAT3 signaling pathway, which is involved in cell growth and survival. By blocking this pathway, Prosapogenin A induces growth arrest and apoptosis in various cancer cell lines, including HeLa, HepG2, and MCF-7 . Additionally, it modulates the expression of genes related to glycometabolism, further contributing to its anticancer activity.

類似化合物との比較

Key Physical and Chemical Properties

Comparison with Structurally and Functionally Related Compounds

ProsapogeninANLG of diocin belongs to the saponin class, which shares structural similarities with triterpenoids and other glycosides. Below is a comparative analysis with key analogs:

Chemical and Functional Comparison Table

Note: Ophiopogonin C' shares the same CAS number as ProsapogeninANLG due to structural identity but differs in source and reported activities .

Structural and Functional Insights

- ProsapogeninANLG vs. Ganolucidic Acid A: While both are triterpenoid derivatives, ProsapogeninANLG has a larger molecular weight (722.90 vs. 500.67 g/mol) and a more complex glycosylation pattern, which may enhance membrane permeability and receptor binding .

- ProsapogeninANLG vs. Dioicin 1 : Dioicin 1 is a protein (ribosome-inactivating type), whereas ProsapogeninANLG is a small molecule. Both derive from Phytolacca dioica but operate via distinct mechanisms: Dioicin 1 inhibits viral replication by depurinating rRNA , while ProsapogeninANLG’s saponin structure may disrupt pathogen membranes .

- ProsapogeninANLG vs. Ophiopogonin C' : Despite identical molecular formulas, Ophiopogonin C' is sourced from a different plant and is studied for cardiovascular benefits, highlighting the role of stereochemistry and source-specific enzymes in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。